3-(9-Anthryl)-L-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

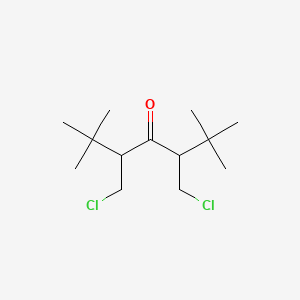

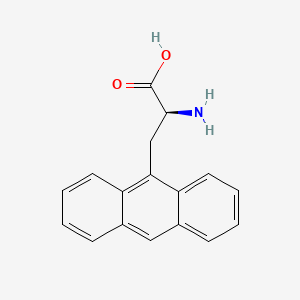

“3-(9-Anthryl)-L-alanine” is a compound with the molecular weight of 265.31 . It is a pale yellow solid and is used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 . Physical and Chemical Properties Analysis

“this compound” is a pale yellow solid . It should be stored at temperatures between 0 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Conformational Studies : Optically active 3-(9-anthryl)alanine was synthesized, and its cyclic dipeptide was investigated using spectroscopic methods. This research suggested an unfolded-unfolded conformation for the side chains of the cyclic dipeptide (Egusa, Sisido, & Imanishi, 1986).

Bioorganic-Inorganic Interface : The interaction of alanine with inorganic surfaces was explored for its significance in nanoelectronics, biomimetics, biomineralization, and medical applications like drug delivery systems and implant coatings. Solid-state NMR methods provided insights into the molecular level of these interactions (Ben Shir et al., 2010).

Metabolism and Germination in Bacteria : The metabolism of alanine during the triggering of germination of Bacillus megaterium spores was studied, revealing insights into the role of alanine in bacterial processes (Scott & Ellar, 1978).

Biotechnological Production of β-Alanine : β-Alanine, a β-type amino acid, has physiological functions in metabolism and is used as a precursor for industrial chemicals. Research on optimizing biological pathways for its production was reviewed, highlighting its importance in various industries (Wang et al., 2021).

Photophysical Properties : Studies on the photophysical properties of compounds related to 3-(9-Anthryl)-L-alanine highlighted their absorption and fluorescence spectra, contributing to our understanding of their solvatochromic behaviors (Guzow et al., 2005).

Efficient L-Alanine Production : Research on L-Alanine production in Escherichia coli using a thermo-regulated genetic switch provided insights into improving the production efficiency of this amino acid, which has applications in various industries (Zhou et al., 2015).

Protein and DNA Structure Studies : Vibrational spectroscopy was used to study protein and DNA structure, hydration, and binding of biomolecules, including L-alanine. This combined theoretical and experimental approach advances our understanding of biophysical and environmental assays (Jalkanen et al., 2006).

Binding Studies with Cyclodextrins : The interaction of this compound derivatives with cyclodextrins was explored, which is significant for understanding molecular recognition processes and developing new drug delivery systems (Mrozek et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

Anthracene derivatives, such as 3-(9-anthryl)-l-alanine, are known to interact with various biomolecules . These interactions can be different for each enantiomer, playing a crucial role in biological processes .

Mode of Action

Anthracene derivatives are known to undergo photo-induced intramolecular energy transfer . This process could potentially influence the interaction of this compound with its targets, leading to changes at the molecular level .

Biochemical Pathways

Anthracene derivatives are known to be involved in various chemical reactions and transformations

Pharmacokinetics

Anthracene derivatives are known to exhibit high persistence, with some compounds showing only slight decay after more than a month in an air-saturated solution . This suggests that this compound could potentially have a prolonged half-life, which could impact its bioavailability.

Result of Action

Anthracene derivatives are known to exhibit various optical properties, which could potentially influence cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the steric protection of the peripheral positions and the most reactive 9-position of anthracene can prolong the half-life of the radical in solution . Additionally, the presence of isoxazole has been shown to influence the yields of certain reactions involving anthracene derivatives .

Biochemische Analyse

Biochemical Properties

3-(9-Anthryl)-L-alanine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The anthracene moiety in this compound can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing protein folding and stability. Additionally, this compound can act as a fluorescent probe, allowing researchers to study protein-ligand interactions and enzyme activities. For example, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases, by forming Schiff base intermediates .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. The impact of this compound on cellular metabolism includes alterations in metabolic flux and energy production, which can affect cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo photodegradation when exposed to light . In vitro studies have shown that this compound can maintain its biological activity for extended periods, allowing for long-term experiments. In vivo studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair by modulating signaling pathways and gene expression . At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. This compound can be metabolized by aminotransferases, leading to the formation of keto acids and other metabolites . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and energy production, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins, as well as the tissue’s metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific proteins and organelle-targeting sequences . For example, this compound can be directed to the mitochondria by interacting with mitochondrial targeting sequences, where it can influence mitochondrial function and energy production. Additionally, this compound can affect nuclear processes by interacting with transcription factors and other nuclear proteins.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-anthracen-9-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVJUNXMEDRMRO-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B566517.png)

![(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione](/img/structure/B566518.png)

![2H-Cyclonon[d]isoxazole(9CI)](/img/structure/B566526.png)

![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)